molecular formula C13H9FO B1362326 3-Fluorobenzophenone CAS No. 345-69-7

3-Fluorobenzophenone

Cat. No.: B1362326
CAS No.: 345-69-7
M. Wt: 200.21 g/mol
InChI Key: NCIYZALOQBXNLW-UHFFFAOYSA-N
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Description

3-Fluorobenzophenone is an organic compound with the molecular formula C13H9FO. It is a white crystalline powder that is soluble in organic solvents. This compound is commonly used in organic chemistry as a starting material for the synthesis of various other compounds.

Biochemical Analysis

Biochemical Properties

3-Fluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can affect the metabolism of other substrates processed by cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to changes in the enzyme’s conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies in animal models have shown that high doses of this compound can cause neurobehavioral impairments, oxidative stress, and damage to various organs. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between this compound exposure and its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its degradation and biotransformation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. One of the primary pathways involves the hydroxylation of this compound to form hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. For example, the reaction between o-fluorobenzoyl chloride and parachloroanilinum under the action of zinc chloride has been reported to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Fluorobenzoic acid.

    Reduction: Fluorobenzhydrol.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3-Fluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Comparison with Similar Compounds

    Benzophenone: Similar in structure but lacks the fluorine atom.

    4-Fluorobenzophenone: Similar but with the fluorine atom in the para position.

    2-Fluorobenzophenone: Similar but with the fluorine atom in the ortho position

Uniqueness: 3-Fluorobenzophenone is unique due to the position of the fluorine atom in the meta position, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, chemical reactivity, and biological activity compared to its isomers .

Properties

IUPAC Name

(3-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYZALOQBXNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381403
Record name 3-Fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-69-7
Record name 3-Fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorobenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Fluorobenzophenone unique in its photochemical reactivity compared to other halogenated benzophenone derivatives?

A1: this compound exhibits a unique photochemical reaction called "photosubstitution" in acidic aqueous solutions. [, ] This reaction involves the replacement of the fluorine atom with a hydroxyl group upon light irradiation. The efficiency of this reaction is influenced by factors like solution acidity, the nature and position of the halogen substituent, and the presence of other substituents on the benzophenone ring. [, ] For instance, studies comparing this compound with 3-hydroxymethyl-3'-fluorobenzophenone and 3-fluoro-3'-methylbenzophenone revealed that electron-donating groups like hydroxyl can enhance the photosubstitution reaction by stabilizing key reactive intermediates. []

Q2: What is the mechanism behind the photosubstitution reaction observed in this compound?

A2: Research using femtosecond transient absorption spectroscopy and nanosecond time-resolved resonance Raman spectroscopy, supported by DFT calculations, revealed a two-step mechanism for the photosubstitution of this compound. [] The process starts with the protonation of the carbonyl group in acidic solution, forming an excited triplet protonated species. This protonated species then undergoes a photochemical reaction leading to a meta-hydration intermediate, where water adds to the benzene ring. Subsequent steps involve the elimination of hydrogen fluoride and proton transfer, ultimately yielding the hydroxyl-substituted benzophenone product. []

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